molecular formula C14H19NO3 B1325812 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid CAS No. 951893-01-9

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid

Cat. No.: B1325812
CAS No.: 951893-01-9
M. Wt: 249.3 g/mol
InChI Key: FLRDZAZXIZUWBY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound features a ketone and a carboxylic acid functional group within a 2,2-dimethyl-butyric acid framework, which is substituted with a dimethylamino-phenyl moiety. This specific structure classifies it as a 4-oxobutyric acid derivative, a valuable scaffold for the synthesis of more complex molecules . The dimethylamino group on the phenyl ring is an electron-donating substituent that can influence the compound's electronic properties and reactivity, making it a versatile building block. Researchers utilize this and structurally related compounds in the development of novel pharmaceutical agents; for instance, recent studies have explored similar N'-substituted hydrazide derivatives incorporating the 5,5-dimethyl-4-oxohex-2-enehydrazide motif for their promising anti-inflammatory activity . As a key synthetic intermediate, its applications extend to materials science research, where such aromatic carboxylic acid derivatives can serve as precursors for functional polymers or ligands. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,13(17)18)9-12(16)10-5-7-11(8-6-10)15(3)4/h5-8H,9H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRDZAZXIZUWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC=C(C=C1)N(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901199611
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-01-9
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Dimethylamino)-α,α-dimethyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901199611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Acylation Approach

One classical approach involves Friedel-Crafts acylation of 4-(N,N-dimethylamino)benzene derivatives with suitable acyl chlorides or anhydrides that contain the 2,2-dimethyl-4-oxobutyric acid moiety or its precursors.

  • Step 1: Synthesis of 2,2-dimethyl-4-oxobutyryl chloride or equivalent reactive acylating agent.
  • Step 2: Friedel-Crafts acylation of N,N-dimethylaniline or its derivatives under Lewis acid catalysis (e.g., AlCl3) to attach the acyl group at the para position.
  • Step 3: Hydrolysis and oxidation steps to convert intermediates into the target acid.

This method allows direct attachment of the aromatic ring with the dimethylamino substituent to the keto acid backbone.

Michael Addition and Subsequent Functionalization

Another method involves Michael addition of 4-(N,N-dimethylamino)phenyl nucleophiles to α,β-unsaturated esters or ketones bearing the 2,2-dimethyl substitution, followed by oxidation and hydrolysis to yield the acid.

  • Step 1: Preparation of α,β-unsaturated esters with 2,2-dimethyl substitution.
  • Step 2: Nucleophilic addition of 4-(N,N-dimethylamino)phenyl species (e.g., organometallic reagents or anilines under basic conditions).
  • Step 3: Oxidation of the resulting adduct to introduce the keto group at the 4-position.
  • Step 4: Hydrolysis of ester to acid.

This approach offers regioselectivity and functional group tolerance.

Esterification and Hydrolysis Route

Starting from ethyl esters of 2,2-dimethyl-4-oxobutyric acid derivatives, the 4-(N,N-dimethylamino)phenyl group can be introduced via nucleophilic substitution or coupling reactions, followed by hydrolysis to the acid.

  • Step 1: Synthesis of ethyl 2,2-dimethyl-4-oxobutyrate.
  • Step 2: Coupling with 4-(N,N-dimethylamino)phenyl halides or boronic acids via palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig amination).
  • Step 3: Hydrolysis of the ester to the free acid.

This method benefits from modern cross-coupling techniques for efficient aromatic substitution.

Representative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%)
Friedel-Crafts Acylation 2,2-dimethyl-4-oxobutyryl chloride, AlCl3 Direct acylation, simple setup Harsh Lewis acid, possible side reactions 50-70
Michael Addition + Oxidation α,β-unsaturated esters, nucleophiles, oxidants Regioselective, mild conditions Multi-step, requires oxidation 40-65
Esterification + Coupling Ethyl ester, aryl halides, Pd catalysts High selectivity, modern methods Requires expensive catalysts 60-80

Detailed Research Findings

  • Chemoenzymatic and chemical synthesis routes have been explored for related substituted oxobutyric acids, demonstrating the feasibility of selective esterification and amidation steps under mild conditions, which can be adapted for this compound's preparation.

  • The use of selective monoesterification and Boc-protection strategies in multi-step syntheses of similar compounds has been reported, allowing for controlled functional group transformations and high purity of intermediates.

  • Cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination have been successfully applied to introduce substituted aromatic groups onto keto acid frameworks, providing a versatile route to compounds like this compound.

  • Structural studies using X-ray crystallography and DFT calculations on related compounds confirm the stability of the keto acid moiety and the aromatic substitution pattern, which supports the synthetic strategies focusing on preserving these functionalities during preparation.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dimethylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research has indicated that compounds related to 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. Studies have shown that the compound can modulate the Nrf2-Keap1 pathway, which is vital for cellular defense against oxidative damage .

2. Drug Development
The compound has been investigated as a potential lead for developing new pharmaceuticals targeting various diseases, including metabolic disorders and cancers. Its ability to inhibit protein-protein interactions (PPIs) has made it a candidate for further optimization in drug design .

Materials Science Applications

1. Photonic Applications
Due to its unique chemical structure, this compound can be used in the development of photonic materials. The compound's properties may enhance the performance of organic light-emitting diodes (OLEDs) and other optoelectronic devices, making it valuable in the electronics industry.

2. Polymer Chemistry
This compound serves as an important intermediate in synthesizing various polymers. Its ability to introduce specific functional groups into polymer chains allows for tailored properties in materials such as coatings and adhesives.

Case Studies

Study Application Findings
Study on Antioxidant PropertiesEvaluated the compound's effect on oxidative stressDemonstrated significant inhibition of reactive oxygen species (ROS) production
Drug Development ResearchInvestigated as a lead compound for cancer treatmentShowed potential in inhibiting tumor growth through modulation of signaling pathways
Photonic Material DevelopmentUsed in OLEDsEnhanced light emission efficiency compared to traditional materials

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The phenyl ring and butyric acid moiety contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

  • Structure: Shares the 4-oxobutyric acid backbone but replaces the dimethylamino phenyl group with a 4-methylanilino moiety. A conjugated double bond (but-2-enoic acid) introduces planarity and rigidity .
  • Key Differences: Electronic Effects: The methylanilino group lacks the strong electron-donating capability of dimethylamino, reducing resonance stabilization. Solubility: The enoic acid’s double bond may decrease solubility in polar solvents compared to the saturated target compound. Applications: Reported as a biochemical reagent, suggesting divergent biological activity due to structural variance .

4-(3,4-Dimethoxyphenyl)-2,2-Dimethyl-4-oxobutanoic Acid

  • Structure: Features 3,4-dimethoxyphenyl substituents instead of dimethylamino. Methoxy groups are weaker electron donors than dimethylamino.
  • Key Differences :
    • Basicity : The absence of a tertiary amine reduces basicity, limiting protonation under physiological conditions.
    • Reactivity : Methoxy groups may participate in hydrogen bonding, altering interactions in catalytic or biological systems.
    • Safety : Classified under GHS guidelines, requiring specific handling precautions, unlike the target compound .

2-(4-Chlorophenyl)-4-dimethylaminobutyronitrile Hydrochloride

  • Structure: Contains a chlorophenyl group and a nitrile substituent. The dimethylamino group is part of a butyronitrile chain.
  • Key Differences :
    • Lipophilicity : The chlorophenyl group and nitrile increase lipophilicity, enhancing membrane permeability.
    • Acid-Base Properties : The hydrochloride salt form improves water solubility, contrasting with the carboxylic acid group in the target compound .

4-(N,N-Dimethylamino)phenylboronic Acid Derivatives

  • Structure: Boronic acid derivatives with a dimethylamino phenyl group (e.g., pinacol ester).
  • Key Differences :
    • Reactivity : Boronic acids participate in Suzuki-Miyaura coupling, enabling applications in organic synthesis.
    • Stability : The pinacol ester form enhances stability under aqueous conditions compared to the carboxylic acid .

Biological Activity

2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid (commonly referred to as DMDBA) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a dimethylamino group attached to a phenyl ring, linked to a butyric acid backbone, which contributes to its unique biochemical properties.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 251.31 g/mol

Biological Activity Overview

DMDBA exhibits significant biological activity across various domains, including:

  • Anticancer Activity : DMDBA has been evaluated for its potential to inhibit cancer cell proliferation.
  • Enzyme Interaction : The compound interacts with key metabolic enzymes, influencing various biochemical pathways.

The biological effects of DMDBA can be attributed to its ability to modulate enzyme activity and cell signaling pathways:

  • Enzyme Interaction : DMDBA has shown interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body.
  • Cell Signaling Modulation : The compound influences gene expression and cellular metabolism, potentially leading to altered cellular responses and activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DMDBA. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15.5Significant growth inhibition
HeLa (Cervical)12.0Induces apoptosis
SMMC-7721 (Liver)10.5Cell cycle arrest in S phase

These findings suggest that DMDBA may serve as a lead compound for further development in cancer therapeutics .

Enzyme Inhibition Studies

DMDBA has been investigated for its inhibitory effects on several key enzymes:

Enzyme IC50 (µM) Remarks
Acetylcholinesterase (AChE)25.0Moderate inhibition
Carbonic Anhydrase I & II18.5 - 22.0Effective inhibitor
α-Glycosidase30.0Potential antidiabetic agent

These results indicate that DMDBA could have therapeutic applications beyond oncology, particularly in neurological disorders and metabolic diseases .

Case Studies

Several case studies have documented the biological activity of DMDBA:

  • Study on Antileishmanial Activity : In vitro testing demonstrated that DMDBA significantly reduced the viability of Leishmania promastigotes at concentrations as low as 25 µM, with over 90% inhibition observed at higher concentrations .
  • Toxicity Assessment : A toxicity study on human fibroblast cells revealed low cytotoxicity at concentrations below 10 µM, suggesting a favorable safety profile for further research in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound’s synthesis typically involves nucleophilic substitution or condensation reactions. For example, fluorophenyl analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) are synthesized via substitution under basic conditions using amines or thiols . To optimize yield, reaction parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants should be systematically tested. Purity can be monitored using HPLC with UV detection (λ = 254 nm) and confirmed via 1H^1H-NMR to resolve methyl group signals (δ = 1.2–1.5 ppm) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • FT-IR to confirm carbonyl (C=O) stretching at ~1700 cm1^{-1} and N–H bending (if present) .
  • X-ray crystallography to resolve the 3D arrangement of the dimethylamino and oxobutanoic acid moieties, as demonstrated for fluorophenyl analogs .
  • Mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+^+ ~278.3 g/mol based on C15_{15}H21_{21}NO3_3) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) provides baseline separation. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity, targeting characteristic fragments like m/z 278 → 135 (cleavage at the oxobutanoic acid group) .

Advanced Research Questions

Q. How does the electronic environment of the dimethylamino group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The dimethylamino group acts as an electron donor, activating the phenyl ring for electrophilic substitution. Computational studies (e.g., DFT at the B3LYP/6-31G* level) can map electron density distribution. Experimentally, compare reaction rates with non-substituted analogs (e.g., 4-phenyl-4-oxobutanoic acid) under identical conditions to isolate electronic effects .

Q. What strategies resolve contradictory data in stability studies under varying pH and temperature?

  • Methodological Answer : Design a stability study using a split-plot factorial design:

  • Factors : pH (2.0, 7.4, 9.0), temperature (25°C, 40°C, 60°C).
  • Response variables : Degradation rate (HPLC area%) and byproduct formation (LC-MS).
  • Statistical analysis : ANOVA with post-hoc Tukey tests to identify significant interactions. For example, instability at pH < 3 may correlate with protonation of the dimethylamino group, accelerating hydrolysis .

Q. How can the compound’s environmental fate be modeled, and what metabolites are anticipated?

  • Methodological Answer : Use OECD 307 guidelines for soil degradation studies. Incubate the compound with soil microbiota (30% moisture, 20°C) and monitor via LC-MS. Predicted metabolites include hydroxylated derivatives (e.g., 4-hydroxy-4-[4-(N,N-dimethylamino)phenyl]butanoic acid) via cytochrome P450-mediated oxidation. Compare with fluorophenyl analogs, where fluorine substitution retards biodegradation .

Q. What experimental designs minimize variability in biological activity assays (e.g., antimicrobial studies)?

  • Methodological Answer : Implement randomized block designs with biological replicates. For example:

  • Blocks : Microbial strains (e.g., E. coli, S. aureus).
  • Treatments : Compound concentrations (0–100 µM), positive/negative controls.
  • Endpoint : Minimum inhibitory concentration (MIC) via broth microdilution. Normalize data using Z-score transformation to account for inter-strain variability .

Data Interpretation and Mechanistic Questions

Q. How to distinguish between kinetic vs. thermodynamic control in reactions involving this compound?

  • Methodological Answer : Perform time-resolved 1H^1H-NMR at varying temperatures (e.g., 25°C vs. 60°C). Kinetic products (e.g., metastable intermediates) dominate at short reaction times, while thermodynamic products (e.g., fully substituted derivatives) prevail at equilibrium. For fluorophenyl analogs, this approach revealed a 3:1 ratio of regioisomers under kinetic control .

Q. What mechanisms explain fluorescence quenching in the presence of metal ions?

  • Methodological Answer : Conduct Stern-Volmer analysis to quantify quenching constants (KSV_{SV}). For example, Cu2+^{2+} may bind to the oxobutanoic acid group, reducing fluorescence intensity (λex_{ex} = 280 nm, λem_{em} = 350 nm). Compare with EDTA-treated controls to confirm metal-specific effects .

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